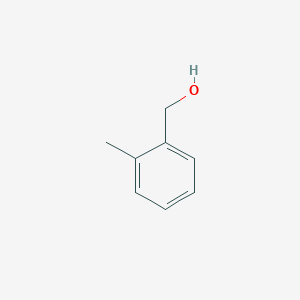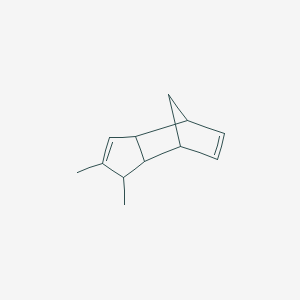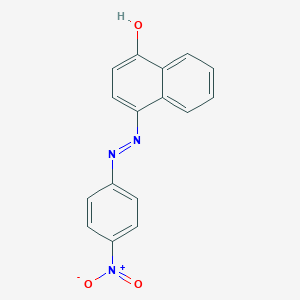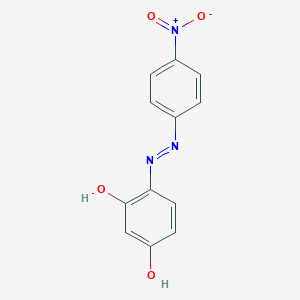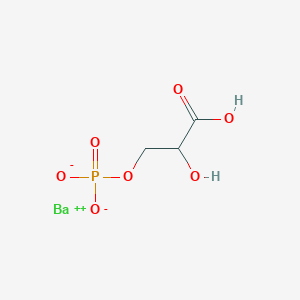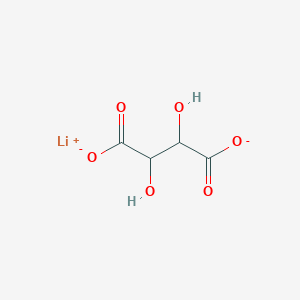
Lithium tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium tartrate can be synthesized through the reaction of lithium hydroxide with tartaric acid. The reaction typically occurs in an aqueous solution, where lithium hydroxide is gradually added to a solution of tartaric acid until the pH reaches a neutral level. The resulting solution is then evaporated to yield dithis compound crystals.
Industrial Production Methods: In an industrial setting, the production of dithis compound involves similar principles but on a larger scale. The process begins with the dissolution of tartaric acid in water, followed by the controlled addition of lithium hydroxide. The mixture is then subjected to evaporation and crystallization processes to obtain the final product. The purity of the compound is ensured through various purification techniques, such as recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium tartrate undergoes several types of chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, dithis compound can be oxidized to form lithium carbonate and other by-products.
Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the formation of this compound and other reduced species.
Substitution: this compound can participate in substitution reactions where lithium ions are replaced by other cations, resulting in the formation of different tartrate salts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts, such as sodium chloride or potassium nitrate.
Major Products Formed:
Oxidation: Lithium carbonate, carbon dioxide, and water.
Reduction: this compound and other reduced organic compounds.
Substitution: Different metal tartrate salts, depending on the substituting cation.
Applications De Recherche Scientifique
Lithium tartrate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other lithium compounds.
Biology: this compound is studied for its potential effects on biological systems, particularly in the context of lithium’s known therapeutic effects.
Medicine: Research is ongoing into the potential use of dithis compound in the treatment of certain medical conditions, leveraging lithium’s mood-stabilizing properties.
Industry: The compound is used in the production of specialty chemicals and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism of action of dilithium tartrate is primarily related to the lithium ions it releases. Lithium ions are known to interact with various molecular targets and pathways, including:
Inhibition of Enzymes: Lithium can inhibit enzymes such as glycogen synthase kinase 3, which plays a role in various cellular processes.
Modulation of Neurotransmitter Systems: Lithium affects neurotransmitter systems, including serotonin and dopamine, which are crucial for mood regulation.
Cell Signaling Pathways: Lithium influences cell signaling pathways, such as the inositol phosphate pathway, which is involved in cellular communication and function.
Comparaison Avec Des Composés Similaires
Lithium tartrate can be compared with other lithium salts and tartrate compounds:
Lithium Carbonate: Commonly used in the treatment of bipolar disorder, lithium carbonate has a different chemical structure and pharmacological profile compared to dithis compound.
Sodium Tartrate: Sodium tartrate is another tartrate salt with different cationic properties, leading to distinct chemical and biological behaviors.
Potassium Tartrate: Similar to sodium tartrate, potassium tartrate has unique properties due to the presence of potassium ions.
Uniqueness of Dithis compound: this compound stands out due to its specific combination of lithium and tartaric acid, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
868-16-6 |
|---|---|
Formule moléculaire |
C4H5LiO6 |
Poids moléculaire |
156.0 g/mol |
Nom IUPAC |
lithium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O6.Li/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1/t1-,2-;/m1./s1 |
Clé InChI |
ZPPPLBXXTCVBNC-ZVGUSBNCSA-M |
SMILES isomérique |
[Li+].[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
SMILES |
[Li+].[Li+].C(C(C(=O)[O-])O)(C(=O)[O-])O |
SMILES canonique |
[Li+].C(C(C(=O)[O-])O)(C(=O)O)O |
| 868-16-6 | |
Synonymes |
LiHC4H5O6.H2O, Butanedioic acid-2.3-dihydroxy monolithium sal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





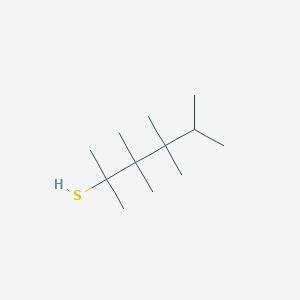
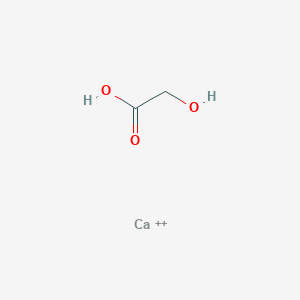
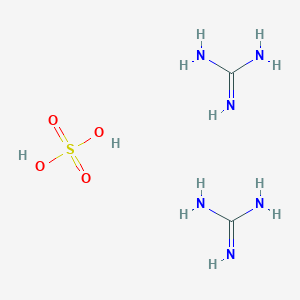
![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)
